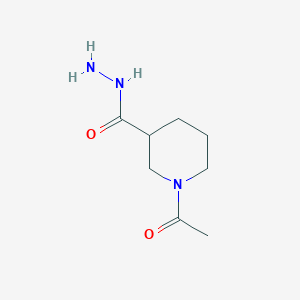

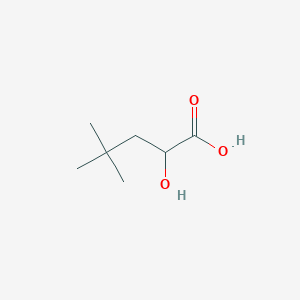

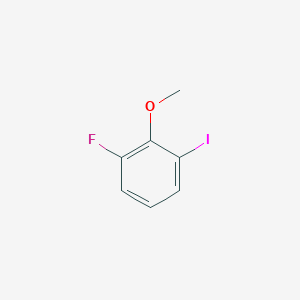

![molecular formula C11H11F2N3OS B1344412 5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861409-17-8](/img/structure/B1344412.png)

5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives is a topic of significant interest due to their potential biological activities. While the specific compound "5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized. For instance, a novel triazole derivative was synthesized and characterized using density functional theory (DFT) studies and various spectroscopic techniques, indicating the importance of DFT in predicting the stability and electronic properties of such molecules . Another study reported the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the utility of regiospecific 1,3-dipolar cycloaddition reactions in triazole synthesis .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using quantum chemical calculations and spectral techniques. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related triazole compound were calculated using the B3LYP method with a 6-31G(d) basis set, demonstrating good agreement with experimental values . Similarly, the crystal structure of another triazole derivative was determined by single-crystal X-ray diffraction, revealing specific dihedral angles and stabilizing interactions within the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The synthesis of S-substituted derivatives of triazole-thiones involved reactions with alkyl, benzyl, and phenacyl halides, highlighting the versatility of triazole compounds in chemical transformations . Additionally, the bromodifluoromethylated triazole was used as a precursor for the synthesis of novel bicyclic gem-difluorinated compounds, indicating the potential for triazole derivatives to serve as building blocks for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure and can be influenced by substituents on the triazole ring. The nonlinear optical (NLO) properties of a triazole compound were predicted to be greater than those of urea, suggesting potential applications in NLO materials . The antioxidative activity of certain triazole derivatives was also evaluated, with some compounds showing significant free radical scavenging activity . Furthermore, the photophysical properties of a triazole derivative were analyzed through spectroscopy, revealing insights into its geometric, electronic, and NLO properties .

Applications De Recherche Scientifique

Reactivity and Synthesis

1,2,4-Triazole derivatives exhibit significant antioxidant, antiradical activity, and a positive impact on biochemical processes, especially in patients exposed to high radiation doses. These compounds are often compared to biogenic amino acids like cysteine, known for its free SH-group, indicative of their biochemical relevance and potential for therapeutic applications. The synthesis and chemical transformations of these derivatives underscore their versatility and the opportunities for creating compounds with tailored pharmacological activities (Kaplaushenko, 2019).

Biological Features

1,2,4-Triazole derivatives are explored for their potential in synthesizing biologically active substances, with a focus on antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These properties suggest that modifications and functionalizations of the 1,2,4-triazole core can lead to new drugs and treatments for a variety of conditions (Ohloblina, 2022).

Physico-Chemical Properties

The physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, are of interest in various fields beyond medicine, such as engineering, metallurgy, and agriculture. These derivatives find application as antioxidants, additives for fuels and oils, and corrosion inhibitors, demonstrating their broad utility across different domains (Parchenko, 2019).

Propriétés

IUPAC Name |

3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQGIGOYRRRQNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

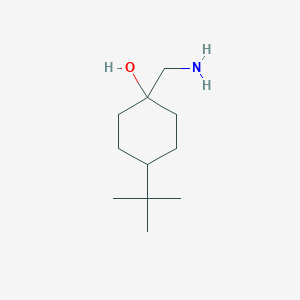

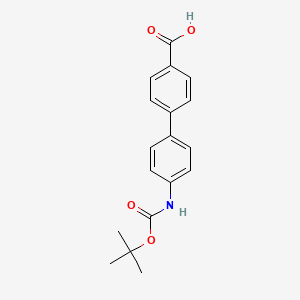

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

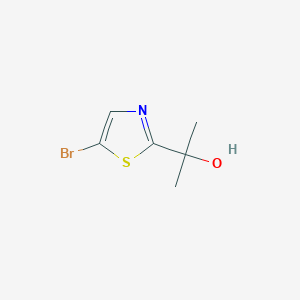

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

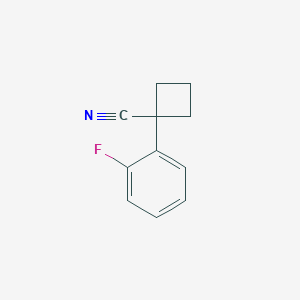

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)